1-(4-Bromophenyl)Cyclopropanecarbonitrile

Physicochemical properties Purification Process chemistry

1-(4-Bromophenyl)cyclopropanecarbonitrile (CAS 124276-67-1) is a cyclopropane-containing organic building block with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol. It belongs to the class of aryl cyclopropanecarbonitriles and is characterized by a para-bromophenyl substituent attached to a cyclopropane ring bearing a nitrile group.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 124276-67-1
Cat. No. B056158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)Cyclopropanecarbonitrile
CAS124276-67-1
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H8BrN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2
InChIKeyBWPZBXQENXGRQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)cyclopropanecarbonitrile (CAS 124276-67-1): Physicochemical Properties and Baseline Characteristics


1-(4-Bromophenyl)cyclopropanecarbonitrile (CAS 124276-67-1) is a cyclopropane-containing organic building block with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol [1]. It belongs to the class of aryl cyclopropanecarbonitriles and is characterized by a para-bromophenyl substituent attached to a cyclopropane ring bearing a nitrile group. Key physicochemical properties include a predicted density of 1.5±0.1 g/cm³, a boiling point of 321.4±35.0 °C at 760 mmHg, and a predicted logP of approximately 2.31-3.21 . The compound is typically supplied as a solid with purity specifications ranging from 95% to 99% .

Why Generic Substitution Fails: Critical Differentiation of 1-(4-Bromophenyl)cyclopropanecarbonitrile from Structural Analogs


Aryl cyclopropanecarbonitriles are not interchangeable building blocks. The position of halogen substitution on the phenyl ring directly impacts reactivity in cross-coupling reactions and physicochemical properties such as boiling point, which influences purification and handling during scale-up . Furthermore, the choice of halogen (bromine vs. chlorine) governs the rate of oxidative addition in palladium-catalyzed transformations, a critical parameter for synthetic efficiency [1]. Substituting the 4-bromo isomer with the 3-bromo or 2-bromo positional isomers can lead to divergent outcomes in medicinal chemistry programs, particularly where precise spatial orientation of the cyclopropane moiety is required for target engagement . The evidence below quantifies these differences to guide procurement decisions.

Quantitative Differentiation of 1-(4-Bromophenyl)cyclopropanecarbonitrile (CAS 124276-67-1) Versus Closest Analogs


Evidence Item 1: Physicochemical Property Differentiation – Boiling Point, Vaporization Enthalpy, and Flash Point

The 4-bromo isomer exhibits a boiling point of 321.4±35.0 °C, which is 12.9 °C lower than the 3-bromo isomer (334.3±35.0 °C) and 18.3 °C higher than the 4-chloro analog (303.1±35.0 °C) . The enthalpy of vaporization follows the same trend: 56.3±3.0 kJ/mol (4-Br) versus 57.7±3.0 kJ/mol (3-Br) and 47.5±3.0 kJ/mol (unsubstituted phenyl) . The flash point for the 4-bromo isomer (148.2±25.9 °C) is 7.8 °C lower than the 3-bromo isomer (156.0±25.9 °C) [1].

Physicochemical properties Purification Process chemistry

Evidence Item 2: Synthetic Utility Differentiation – Aryl Bromide vs. Aryl Chloride Reactivity in Cross-Coupling

The 4-bromo substituent enables faster oxidative addition in palladium-catalyzed cross-coupling reactions compared to the 4-chloro analog. Aryl bromides typically undergo oxidative addition at rates that are orders of magnitude faster than aryl chlorides under identical conditions [1]. This reactivity difference allows for milder reaction conditions and broader functional group tolerance when using the brominated building block [2].

Cross-coupling Suzuki-Miyaura Catalysis

Evidence Item 3: Commercial Availability and Cost Differentiation

The 4-bromo isomer is commercially available from multiple vendors with high purity specifications. At the 5g scale, the 4-bromo compound is priced at approximately $6.60/g, which is 78% less expensive than the 3-bromo isomer ($30.00/g) and 43% more expensive than the 4-chloro analog ($4.60/g) [1][2][3]. The 4-bromo isomer is also available in larger pack sizes (up to 500g) from several suppliers, indicating established supply chain reliability .

Procurement Cost analysis Supply chain

Evidence Item 4: Safety and Handling Differentiation – Hazard Classification

The 4-bromo isomer carries standard hazard classifications for nitrile-containing aryl halides: Harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332), as well as causing skin irritation (H315) and serious eye irritation (H319) [1]. The 3-bromo isomer has an identical hazard profile, indicating that the position of bromine substitution does not alter the acute toxicity classification [2].

Safety Handling EHS

Optimal Application Scenarios for 1-(4-Bromophenyl)cyclopropanecarbonitrile (CAS 124276-67-1) Based on Quantified Differentiation


Cross-Coupling Reactions in Medicinal Chemistry

The 4-bromo substituent serves as a robust handle for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings to install diverse aryl, heteroaryl, or amine groups onto the cyclopropane scaffold [1]. The faster oxidative addition rate of the aryl bromide (class-level inference) compared to the chloro analog enables higher yields and milder conditions, making this compound a preferred building block for constructing cyclopropane-containing drug candidates . The para-substitution pattern positions the cyclopropane moiety distal to the site of diversification, preserving steric accessibility during catalysis.

Process Chemistry and Scale-Up

The lower boiling point (321.4±35.0 °C) and vaporization enthalpy (56.3±3.0 kJ/mol) of the 4-bromo isomer relative to the 3-bromo isomer suggest more favorable distillation characteristics and reduced energy input for purification at scale [1]. Combined with its cost advantage over the 3-bromo isomer ($6.60/g vs. $30.00/g at 5g scale), the 4-bromo compound represents a more economical and process-friendly choice for projects transitioning from discovery to preclinical development .

Agrochemical Intermediate Synthesis

Aryl cyclopropanecarbonitriles are established intermediates in the synthesis of herbicide antidotes (safeners) and fungicides [1]. Specifically, the 3-bromo positional isomer has been claimed in patents as a component of herbicide antidote compositions . While the 4-bromo isomer has not been explicitly claimed in the same context, its structural similarity and the commercial availability of larger quantities make it a viable starting material for SAR exploration around the aryl cyclopropanecarbonitrile core in agrochemical discovery programs.

Comparative Procurement Decision Support

When evaluating aryl cyclopropanecarbonitrile building blocks for a synthetic route, the 4-bromo isomer offers a unique balance of properties: it provides the reactivity advantage of an aryl bromide over an aryl chloride (critical for challenging cross-couplings) at a cost that is 78% lower than the 3-bromo isomer and only 43% higher than the less reactive 4-chloro analog [1]. For projects where both reactivity and budget are constrained, the 4-bromo isomer represents the optimal compromise among commercially available analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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